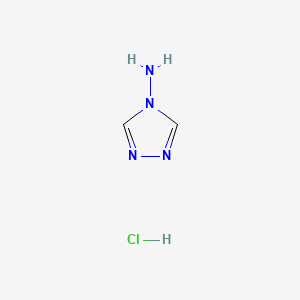

4H-1,2,4-triazol-4-amine hydrochloride

Description

4H-1,2,4-Triazol-4-amine hydrochloride is a nitrogen-containing heterocyclic compound derived from the triazole core, featuring an amine group at the 4-position and a hydrochloride counterion. Its molecular formula is C₂H₄N₄·HCl (CAS No. 584-13-4) . The parent compound, 4H-1,2,4-triazol-4-amine (AT), is a planar aromatic system with three nitrogen atoms in the ring, contributing to its strong hydrogen-bonding capacity and basicity. The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical and chemical applications .

This compound serves as a versatile scaffold in medicinal chemistry, particularly in synthesizing enzyme inhibitors (e.g., tyrosinase inhibitors ), antimicrobial agents , and central nervous system (CNS) active agents . Its structural simplicity allows for facile functionalization at the 3- and 5-positions, enabling tailored physicochemical and biological properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,4-triazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4.ClH/c3-6-1-4-5-2-6;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMKWRYLGIMNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378968 | |

| Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10495-63-3, 25545-88-4 | |

| Record name | NSC164934 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-1,2,4-TRIAZOLE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazol-4-amine with hydrochloric acid. One common method is to dissolve 4H-1,2,4-triazol-4-amine in water or an organic solvent and then add hydrochloric acid to the solution. The reaction mixture is then stirred and heated to promote the formation of the hydrochloride salt. The product is usually isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4H-1,2,4-Triazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

Synthesis of 4H-1,2,4-triazol-4-amine

The synthesis of 4H-1,2,4-triazol-4-amine typically involves the reaction of hydrazine with carboxylic acids under specific conditions. Two notable methods include:

- Hydrazine Reaction with Carboxylic Acids : The process involves reacting hydrazine (N₂H₄) with a carboxylic acid (RCOOH) in the presence of an acidic ion exchange resin. This method yields high-purity products and operates under mild conditions (150°-180°C) .

- Use of Formic Acid : Another effective synthesis route employs formic acid and hydrazine hydrate. The reaction is conducted at elevated temperatures while distilling off water to enhance yield and purity .

Biological Activities

The biological activities of 4H-1,2,4-triazol-4-amine hydrochloride derivatives have been extensively studied, revealing a wide range of pharmacological properties:

- Antifungal Activity : Compounds derived from 4H-1,2,4-triazol-4-amine have shown significant antifungal properties. For instance, triazole derivatives exhibit lower toxicity compared to imidazole-based drugs while maintaining high bioavailability .

- Antibacterial Effects : Recent studies have highlighted the antibacterial potential of triazole derivatives against various pathogens. For example, novel compounds derived from nalidixic acid demonstrated pronounced potency against E. coli, supported by molecular docking studies that indicated strong binding affinities with bacterial enzymes .

- Anti-inflammatory and Analgesic Properties : Triazole derivatives have been recognized for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Agricultural Use

This compound serves as an important intermediate in the synthesis of various agrochemicals:

- Herbicides and Fungicides : Derivatives of this compound are utilized in the development of herbicides and fungicides due to their efficacy in controlling unwanted plant growth and fungal infections .

Pharmaceutical Development

In pharmaceuticals, 4H-1,2,4-triazol-4-amine is pivotal for synthesizing a range of therapeutic agents:

| Compound Type | Examples | Applications |

|---|---|---|

| Cyclooxygenase Inhibitors | Selective COX-2 inhibitors | Pain relief and anti-inflammatory |

| Antifungal Agents | Hydroxyphenacyl azoles | Treatment of fungal infections |

| Antibacterial Agents | Alkyl thio-1,2,4-triazole derivatives | Antibiotic therapies |

Case Study 1: Antibacterial Activity

A study investigated a series of alkyl thio-1,2,4-triazole compounds derived from nalidixic acid. Compounds such as 3b and 4m exhibited high binding affinities to bacterial targets and displayed significant antibacterial activity against resistant strains .

Case Study 2: Agricultural Application

Research on triazole derivatives used as fungicides showed that these compounds effectively reduced fungal growth in agricultural settings while being less harmful to beneficial microorganisms compared to traditional fungicides .

Mechanism of Action

The mechanism of action of 4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and inhibiting the growth of microorganisms .

Comparison with Similar Compounds

Structural Analogues within the Triazole Family

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Observations:

- 3,5-Dimethyl Derivative : Methyl groups reduce basicity but enhance membrane permeability, making it suitable for CNS-targeting drugs .

- Benzylthio-Indole Derivatives : Bulky substituents like indole and benzylthio improve steric interactions with enzyme active sites, as seen in tyrosinase inhibitors (e.g., compound 3b , m.p. 164–165°C) .

Functional Analogues in Other Heterocycles

5H-Tetrazol-5-amine (5-ATZ) and NTO (3-nitro-1,2,4-triazol-5-one) are structurally distinct but share applications in high-energy materials (HEMs) and sensing. Unlike AT, 5-ATZ has a tetrazole ring (four nitrogen atoms), increasing thermal stability but reducing solubility .

Pharmacological Derivatives

- TAAR1 Agonists : Derivatives like LK00764 (2-(5-(4′-chloro-biphenyl)-4H-1,2,4-triazol-3-yl)ethylamine HCl) incorporate aryl groups for receptor binding, demonstrating how triazole-based scaffolds achieve CNS activity .

- Antimicrobial Agents : Benzimidazole-triazole hybrids (e.g., 9e, 9h-j ) exhibit MIC values of 1.5–3.125 µg/mL against bacterial strains, highlighting the role of hybrid pharmacophores in enhancing activity .

Table 2: Pharmacological Activity Comparison

Biological Activity

4H-1,2,4-triazol-4-amine hydrochloride is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a triazole ring, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds or other functional groups to form the triazole structure.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a variety of pathogens. The mechanism of action is primarily attributed to the inhibition of fungal cytochrome P450-dependent enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been shown to exhibit anti-inflammatory activity. Research indicates that it can modulate cytokine release in peripheral blood mononuclear cells (PBMCs), decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Cytokine Modulation

In a study evaluating the anti-inflammatory effects of various triazole derivatives, compounds derived from this compound demonstrated significant inhibition of TNF-α release at concentrations ranging from 25 to 100 µg/mL. The viability of PBMCs remained high (>90%), indicating low cytotoxicity .

Anticancer Activity

The anticancer potential of this compound has also been explored. Various derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | |

| HeLa (Cervical Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

Other Pharmacological Activities

Beyond its antimicrobial and anticancer properties, this compound has been reported to possess various other pharmacological activities:

Q & A

Q. What are the optimized synthetic routes for 4H-1,2,4-triazol-4-amine hydrochloride, and how can reaction conditions influence yield?

The synthesis typically involves cyclization of hydrazide derivatives under reflux. For example, 2,4-dichlorophenoxyacetic acid hydrazide can be refluxed in DMSO for 18 hours, followed by distillation and crystallization in water-ethanol to yield intermediates (65% yield, m.p. 141–143°C) . Optimization includes adjusting solvent polarity (e.g., DMSO for high-temperature stability) and reflux duration. Post-reaction purification via recrystallization or column chromatography is critical to remove unreacted starting materials .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- 1H/13C-NMR : Confirm structural integrity by identifying peaks for triazole protons (~δ 8.5–9.0 ppm) and amine groups (~δ 5.0–6.0 ppm).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 85 for the free base) .

- FT-IR : Detect N–H stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

Q. How can researchers mitigate common impurities during synthesis?

Side products like uncyclized hydrazides or oxidized byproducts arise from incomplete reflux or oxygen exposure. Use inert atmospheres (N₂/Ar) during reflux and add antioxidants (e.g., ascorbic acid). Monitor reactions via TLC (silica gel, ethyl acetate/hexane) to track progress .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is essential. For example, the title compound N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine shows dihedral angles of 53.84°–70.77° between triazole and aromatic rings, confirmed via SHELXL refinement. Weak intermolecular interactions (C–H⋯N/S) stabilize crystal packing .

Q. What computational strategies are effective for predicting bioactivity?

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., tyrosinase for antioxidant studies). For 5-(pyridin-4-yl)-3-(alkylsulfanyl) derivatives, docking scores correlate with experimental IC₅₀ values in diphenolase inhibition assays .

- QSAR Modeling : Correlate substituent electronegativity (e.g., –CF₃, –Cl) with antibacterial activity (MIC 1.5–3.125 µg/mL for benzimidazole derivatives) .

Q. How do stability constants inform metal-complexation studies?

For copper(II) complexes with N-[(E)-pyridine-2-ylmethylidene]-4H-1,2,4-triazol-4-amine, stability constants (β = 562.34 L mol⁻¹ at pH 5.1) are determined via potentiometry. UV-Vis spectroscopy (λmax ~600 nm for d-d transitions) validates octahedral geometry .

Q. What methodologies validate antioxidant or antimicrobial activity?

- Antioxidant Assays : DPPH radical scavenging (IC₅₀) and ferric-reducing power (FRAP) for triazole-thiol derivatives.

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities?

Variations in MIC values (e.g., 1.5 vs. 25 µg/mL) may stem from differences in bacterial strains or assay conditions. Standardize protocols using reference strains (ATCC) and include positive controls (e.g., ciprofloxacin). Replicate experiments ≥3 times .

Q. Why do crystallographic studies show variability in dihedral angles for triazole derivatives?

Substituent bulkiness (e.g., 3,4,5-trimethoxyphenyl vs. 4-methylbenzylsulfanyl) influences steric hindrance. Compare multiple derivatives to establish structure-activity relationships (SARs) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.